molecular formula C20H20N4O5S2 B2389314 1-[3-(5-{[(4-nitrophenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)benzenesulfonyl]piperidine CAS No. 556027-24-8

1-[3-(5-{[(4-nitrophenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)benzenesulfonyl]piperidine

Cat. No.: B2389314
CAS No.: 556027-24-8
M. Wt: 460.52
InChI Key: HTTJBHOGGUREQN-UHFFFAOYSA-N
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Description

This compound features a 1,3,4-oxadiazole core substituted with a 4-nitrophenylthio group at position 5, a benzenesulfonyl moiety at position 3, and a piperidine ring. The benzenesulfonyl group contributes to solubility and may influence pharmacokinetics. Synthesis involves multi-step reactions, including cyclization of carboxylic acid derivatives to form the oxadiazole ring, followed by nucleophilic substitution with a sulfonyl-piperidine electrophile (e.g., using LiH/DMF conditions) .

Properties

IUPAC Name

2-[(4-nitrophenyl)methylsulfanyl]-5-(3-piperidin-1-ylsulfonylphenyl)-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O5S2/c25-24(26)17-9-7-15(8-10-17)14-30-20-22-21-19(29-20)16-5-4-6-18(13-16)31(27,28)23-11-2-1-3-12-23/h4-10,13H,1-3,11-12,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTTJBHOGGUREQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C3=NN=C(O3)SCC4=CC=C(C=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[3-(5-{[(4-nitrophenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)benzenesulfonyl]piperidine involves multiple steps. The general synthetic route includes the formation of the 1,3,4-oxadiazole ring, followed by the introduction of the nitrophenyl and piperidinylsulfonylphenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

1-[3-(5-{[(4-nitrophenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)benzenesulfonyl]piperidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines.

Scientific Research Applications

1-[3-(5-{[(4-nitrophenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)benzenesulfonyl]piperidine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[3-(5-{[(4-nitrophenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)benzenesulfonyl]piperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved depend on the specific biological context in which the compound is used. Detailed studies are required to elucidate the exact mechanisms .

Comparison with Similar Compounds

Structural Analogues and Their Key Features

Compound Name Key Substituents Biological Activity Physicochemical Properties Reference
Target Compound 5-(4-Nitrophenylthio)-1,3,4-oxadiazole; 3-benzenesulfonyl; piperidine Antibacterial (data pending) MW: ~463.5 g/mol; LogP: ~3.2 (estimated)
1-(4-{[(5-Phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}benzenesulfonyl)-4-methylpiperidine (6a) 5-Phenylthio; 4-benzenesulfonyl; 4-methylpiperidine Antibacterial (MIC: 12.5–25 µg/mL) MW: 455.5 g/mol; LogP: 2.8
2-[[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone 5-Benzodioxin; ethanone linker; 4-methylpiperidine Not reported MW: 429.5 g/mol; LogP: 2.5
1-[(4-Nitrophenyl)sulfanylmethyl]piperidine 4-Nitrophenylthio; piperidine (no oxadiazole or sulfonyl) Unknown MW: 266.3 g/mol; LogP: 1.9
5-{1-[(4-Chlorophenyl)sulfonyl]-4-piperidinyl}-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl methyl sulfide Triazolone core; 4-chlorophenylsulfonyl; trifluoromethylphenyl Unknown (likely kinase inhibition) MW: 528.9 g/mol; LogP: 4.1

Key Structural and Functional Differences

Oxadiazole vs. Triazolone Cores :

  • The target compound’s 1,3,4-oxadiazole ring is more electron-deficient than triazolone derivatives (e.g., ), which may enhance interactions with bacterial enzymes through stronger dipole interactions .
  • Triazolones (e.g., ) are bulkier and may exhibit different binding modes in biological systems.

The benzenesulfonyl group at position 3 (target) vs. position 4 (6a) alters spatial orientation, possibly affecting membrane permeability or target binding .

Piperidine Modifications :

  • 4-Methylpiperidine (6a, ) introduces steric hindrance, whereas the unsubstituted piperidine in the target compound may improve conformational flexibility for target engagement .

Biological Activity

The compound 1-[3-(5-{[(4-nitrophenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)benzenesulfonyl]piperidine is a novel synthetic molecule that has garnered attention for its potential biological activities. This compound features a complex structure that includes a piperidine ring, an oxadiazole moiety, and a sulfonyl group, which are known to contribute to various pharmacological effects. This article delves into the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties, supported by relevant research findings and data.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C21H22N4O4S\text{C}_{21}\text{H}_{22}\text{N}_{4}\text{O}_{4}\text{S}

Key Properties

PropertyValue
Molecular Weight418.4 g/mol
LogP (partition coefficient)3.8
Hydrogen Bond Donors0
Hydrogen Bond Acceptors7
Rotatable Bonds6

Antibacterial Activity

Recent studies have shown that compounds containing oxadiazole derivatives exhibit significant antibacterial activity. For instance, a related study demonstrated that synthesized oxadiazole compounds displayed improved antibacterial potency against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentrations (MICs) for some analogs ranged from 0.87 to 2.16 µg/mL, which is competitive with standard antibiotics like rifamycin and ciprofloxacin .

The proposed mechanism involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity, leading to cell death. The binding affinity studies indicated strong interactions with key amino acids in bacterial proteins, enhancing the bioavailability of these compounds .

Antifungal Activity

In addition to antibacterial properties, the compound has shown antifungal activity. The synthesized oxadiazole derivatives were tested against fungal strains, demonstrating MIC values that suggest effective inhibition comparable to established antifungal agents . The mechanism likely involves interference with fungal cell membrane synthesis and function.

Anticancer Activity

Emerging research indicates that oxadiazole derivatives may possess anticancer properties. Studies have reported that these compounds can induce apoptosis in cancer cells through the activation of specific signaling pathways and inhibition of key enzymes involved in cell proliferation.

Case Studies

  • Study on Cell Lines : In vitro studies using various cancer cell lines have shown that certain oxadiazole derivatives can significantly reduce cell viability and promote apoptosis, indicating potential for therapeutic applications in oncology.
  • Animal Models : In vivo experiments in murine models have demonstrated that these compounds can inhibit tumor growth and metastasis, further supporting their role as potential anticancer agents .

ADMET Properties

The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is crucial for assessing the viability of new drug candidates:

  • Absorption : The compound shows favorable absorption characteristics based on its LogP value.
  • Distribution : Predicted distribution suggests good tissue penetration.
  • Metabolism : Computational models indicate potential metabolic pathways but require further empirical validation.
  • Excretion : Expected renal excretion based on molecular characteristics.
  • Toxicity : Preliminary toxicity assessments suggest a favorable safety profile; however, detailed toxicological studies are necessary.

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